Vitamin D2-d6 (sulfate)
Description
Contextualization of Vitamin D Metabolome in Research
The vitamin D metabolome is a complex network of molecules derived from vitamin D2 and vitamin D3. While 25-hydroxyvitamin D (25(OH)D) is the major circulating form and a common biomarker for vitamin D status, it is just one of many metabolites. researchgate.net Research is increasingly focused on a broader range of these compounds, including the active hormonal form, 1α,25-dihydroxyvitamin D (1α,25(OH)2D), as well as various catabolic and alternative pathway products. researchgate.netsci-hub.se Understanding the complete vitamin D metabolome is crucial for elucidating the full spectrum of its physiological functions and its role in health and disease. researchgate.netnih.gov This has led to a growing demand for sophisticated analytical techniques capable of accurately measuring a wide array of vitamin D metabolites, many of which are present at very low concentrations. sci-hub.se
Significance of Stable Isotope-Labeled Standards in Biochemical and Analytical Sciences
Stable isotope-labeled compounds, such as those labeled with deuterium (B1214612) (a heavy isotope of hydrogen), are indispensable tools in modern analytical sciences. In mass spectrometry-based analyses, these labeled standards are used as internal standards to improve the accuracy and precision of quantification. nih.goviiarjournals.org Because they are chemically almost identical to their unlabeled counterparts, they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. iiarjournals.orgdtu.dk However, their increased mass allows them to be distinguished from the endogenous analyte, enabling reliable correction for sample loss during preparation and for matrix effects that can suppress or enhance the analytical signal. iiarjournals.orgiiarjournals.org The use of stable isotope-labeled internal standards is now considered the gold standard for the quantitative analysis of small molecules, including vitamins, in complex biological matrices. medchemexpress.com
Rationale for Deuterated Ergocalciferol (B368823) Sulfate (B86663) in Advanced Research
Vitamin D2-d6 (sulfate) is specifically designed for use as an internal standard in the analysis of sulfated vitamin D metabolites. The deuterium labeling provides the necessary mass shift for differentiation in mass spectrometry, while the sulfate group ensures that it mimics the chromatographic behavior and ionization characteristics of endogenous sulfated vitamin D compounds. sussex-research.com This is particularly important as sulfation is a known pathway in vitamin D metabolism, and understanding the role of sulfated metabolites is an active area of research. ontosight.ai The use of a deuterated and sulfated standard like Vitamin D2-d6 (sulfate) allows for more accurate and reliable quantification of these specific metabolites, contributing to a more comprehensive understanding of the vitamin D metabolome.
Overview of Research Utility Beyond Biological Activity
While the biological activity of sulfated vitamin D metabolites is a subject of ongoing investigation, the primary utility of Vitamin D2-d6 (sulfate) in a research context is not related to its own potential biological effects. sussex-research.comontosight.ai Instead, its value lies in its function as an analytical tool. sussex-research.com It is employed in a variety of research applications, including:
Metabolic studies: To trace the metabolic fate of vitamin D2 and its sulfated derivatives in biological systems. sussex-research.com
Pharmacokinetic studies: To investigate the absorption, distribution, metabolism, and excretion of sulfated vitamin D compounds.
Nutritional research: To assess the bioavailability of vitamin D2 from different sources and the impact of diet on its metabolism.
Clinical diagnostics: To develop and validate assays for the quantification of sulfated vitamin D metabolites as potential biomarkers for disease.
Data Tables
Table 1: Chemical Properties of Vitamin D2-d6 (sulfate)
| Property | Value |
| Chemical Formula | C₂₈H₃₇D₆NaO₄S |
| Molecular Weight | 504.73 g/mol |
| CAS Number | Not Available |
| Synonyms | (3ß,5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3-ol-d6 Hydrogen Sulfate; Ergocalciferol-d6 Hydrogen Sulfate; Vitamin D2-d6 3ß-Sulfate |
Data sourced from Clearsynth Labs. clearsynth.com
Table 2: Related Vitamin D Compounds
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |
| Vitamin D2 (Ergocalciferol) | C₂₈H₄₄O | 396.65 |
| Vitamin D2-d6 | C₂₈H₃₈D₆O | 402.69 |
| Vitamin D2 Sulfate Sodium Salt | C₂₈H₄₃NaO₄S | 498.7 |
Data compiled from various chemical suppliers. sussex-research.combiosynth.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H44O4S |
|---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5R)-7,7,7-trideuterio-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate |
InChI |
InChI=1S/C28H44O4S/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(14-11-21(24)4)32-33(29,30)31/h9-10,12-13,19-20,22,25-27H,4,7-8,11,14-18H2,1-3,5-6H3,(H,29,30,31)/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i1D3,2D3 |
InChI Key |
JCNSXPADDANKHU-MPZUWEMMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OS(=O)(=O)O)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of Vitamin D2 D6 Sulfate
Advanced Synthetic Strategies for Deuterated Vitamin D Metabolites
The synthesis of Vitamin D2-d6 (sulfate) is a multi-step process that involves the strategic incorporation of deuterium (B1214612) atoms into the ergocalciferol (B368823) framework, followed by the introduction of a sulfate (B86663) group. This process relies on advanced organic synthesis techniques to achieve high isotopic enrichment and chemical purity.
Specific Labeling at Ergocalciferol D6 Positions
The designation "d6" in Vitamin D2-d6 indicates that six hydrogen atoms in the molecule have been replaced by deuterium. medchemexpress.comsussex-research.com In commercially available Vitamin D2-d6, these labels are typically located on the side chain, specifically at the C26 and C27 positions. sussex-research.com This specific labeling is often achieved by using a deuterated Grignard reagent, such as methyl-d3-magnesium bromide (CD3MgBr), which is reacted with a suitable precursor to introduce two CD3 groups. This targeted introduction of deuterium is crucial for creating a stable isotopic label that is not prone to exchange under physiological conditions.
Derivatization Pathways for Sulfate Ester Formation
The final step in the synthesis of Vitamin D2-d6 (sulfate) is the formation of the sulfate ester at the 3β-hydroxyl group. This derivatization is typically achieved by reacting the deuterated vitamin D2 with a sulfating agent. A common and effective method for the sulfation of sterols is the use of a sulfur trioxide-pyridine complex (SO3•py). This reagent is a mild and selective sulfating agent that can efficiently convert the hydroxyl group to a sulfate ester under controlled conditions. The reaction is carefully monitored to ensure complete conversion while minimizing side reactions. Following the reaction, the sulfated product is purified using chromatographic techniques to isolate the pure Vitamin D2-d6 (sulfate).
Methodologies for Isotopic Purity Assessment
Ensuring the isotopic purity and structural integrity of the synthesized Vitamin D2-d6 (sulfate) is critical for its intended applications. To this end, a combination of advanced analytical techniques is employed.
Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Enrichment
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive technique for determining the absolute content and isotopic enrichment of deuterated compounds. nih.gov By comparing the integrals of specific proton signals in the ¹H NMR spectrum of the deuterated compound to those of a certified internal standard, the precise concentration and purity can be calculated. For deuterated compounds where proton signals are significantly reduced or absent at the sites of deuteration, ²H NMR can be utilized to directly observe and quantify the deuterium atoms. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, simplifying spectral interpretation. nih.gov This allows for the direct assessment of the degree of deuteration at specific molecular positions.
Table 1: Representative qNMR Data for Isotopic Enrichment Analysis
| Parameter | Value | Description |
| Analyte | 25-hydroxyvitamin D2 | 93.46% |
| Internal Standard | Hexamethylcyclotrisiloxane | 99.9% |
| Solvent | CDCl3 | Deuterated Chloroform |
| Spectrometer Frequency | 500 MHz | Proton NMR Frequency |
| Isotopic Enrichment | >95% | Calculated from ¹H NMR integrals |
This table is illustrative and based on typical qNMR analysis of vitamin D analogs. nih.gov
High-Resolution Mass Spectrometry for Deuterium Content Verification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for verifying the deuterium content and confirming the molecular formula of isotopically labeled compounds. By providing highly accurate mass measurements, HRMS can distinguish between the unlabeled compound and its deuterated isotopologues based on their precise mass-to-charge ratios (m/z). usda.gov For Vitamin D2-d6 (sulfate), the mass spectrum will show a molecular ion peak that is approximately 6 Da higher than that of the unlabeled Vitamin D2 sulfate. The isotopic distribution pattern can also be analyzed to confirm the number of deuterium atoms incorporated. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often used for the analysis of vitamin D metabolites and their deuterated analogs, providing both separation and sensitive detection. nih.govuq.edu.auamegroups.orgfrontiersin.orgnih.gov
Table 2: Expected Mass Spectrometry Data for Vitamin D2-d6 (sulfate)
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z |
| Vitamin D2 (Ergocalciferol) | C28H44O | 396.3392 | 397.3465 [M+H]⁺ |
| Vitamin D2-d6 | C28H38D6O | 402.3768 | 403.3841 [M+H]⁺ |
| Vitamin D2-d6 (sulfate) | C28H37D6O4S⁻ | 481.3212 | 481.3212 [M-H]⁻ |
The observed m/z values are theoretical and may vary slightly depending on the ionization method and instrument calibration. The mass for Vitamin D2 [M+H]⁺ is from literature. nih.gov
Chromatographic Purity Evaluation for Research Standards
The purity of research standards, such as Vitamin D2-d6 (sulfate), is paramount for ensuring the accuracy and reliability of analytical measurements. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are fundamental for evaluating the purity of these standards. nih.gov LC-MS/MS, in particular, offers high sensitivity and specificity for quantifying various forms of vitamin D, including sulfated metabolites. nih.govuq.edu.auresearchgate.net
The evaluation process is designed to separate the primary compound from any impurities, which may include isomers, precursors, or degradation products. For vitamin D metabolites, chromatographic resolution is essential for distinguishing between structurally similar derivatives, such as epimers, which can interfere with accurate quantification if not properly separated. nih.gov The use of isotopically labeled internal standards is a critical component of this analysis, as it allows for the correction of matrix effects like ion suppression or enhancement, thereby improving quantitative accuracy. nih.govresearchgate.net
Purity assessment involves analyzing the standard using a validated chromatographic method. The resulting chromatogram should ideally show a single, sharp peak corresponding to Vitamin D2-d6 (sulfate). The presence of other peaks indicates impurities, and the purity is typically expressed as the percentage of the main compound's peak area relative to the total area of all peaks. For a research standard, a high purity level, often exceeding 95% to 97%, is required. uq.edu.ausussex-research.com
Below is a table summarizing typical parameters for the chromatographic analysis of vitamin D sulfates.
Interactive Table: Typical Chromatographic Conditions for Vitamin D Sulfate Analysis
| Parameter | Description |
|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Column | C18 Reverse-Phase |
| Mobile Phase | Gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). |
| Ionization Mode | Negative Ion Mode Electrospray Ionization (ESI) is often superior for underivatized sulfated forms. nih.govuq.edu.auresearchgate.net |
| Detection | Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions, ensuring high selectivity. |
| Internal Standard | An isotopically labeled analog of the analyte (e.g., Vitamin D2-d3-sulfate) is used to correct for analytical variability. nih.govuq.edu.au |
Considerations for Reference Material Preparation
Development of Certified Reference Materials for Isotopically Labeled Analogs
The development of Certified Reference Materials (CRMs) for isotopically labeled analogs like Vitamin D2-d6 (sulfate) is a meticulous process aimed at establishing a higher-order standard for analytical traceability. nist.gov Organizations such as the National Institute of Standards and Technology (NIST) have established frameworks for developing such materials, often in collaboration with health organizations like the National Institutes of Health (NIH). nih.govnih.gov The primary goal is to create a material with a certified concentration and purity that can be used to calibrate laboratory instruments and validate analytical methods, ensuring that measurements are accurate and comparable across different laboratories and over time. nist.govnih.gov
The process begins with the synthesis and purification of the isotopically labeled compound. The material then undergoes rigorous characterization to assign a certified value. This is typically achieved using a combination of high-precision measurement techniques, primarily isotope-dilution mass spectrometry (ID-MS) approaches. nih.govnih.gov Multiple independent methods and often multiple laboratories are used to establish the certified value, ensuring its robustness and minimizing analytical bias. nih.gov
For vitamin D metabolites, NIST has developed Standard Reference Materials (SRMs) in a human serum matrix. nih.govnih.gov This involves preparing pools of serum with varying levels of the analytes, which are then characterized to provide certified and reference values. nih.gov A similar approach would be necessary for Vitamin D2-d6 (sulfate), where the certified material would ideally be matrix-based (e.g., serum) to be commutable with routine clinical samples. The isotopic purity of the labeled analog is a critical parameter, with requirements often exceeding 99%. nih.gov
Standardization Protocols for Vitamin D2-d6 (sulfate) Standards
Standardization protocols are essential for ensuring that measurements of Vitamin D2-d6 (sulfate) are accurate and consistent. These protocols establish a clear link between routine laboratory measurements and a higher-order reference measurement system. nih.gov The Centers for Disease Control and Prevention's (CDC) Vitamin D Standardization-Certification Program (VDSCP) serves as a model for such protocols. cdc.gov The objective of these programs is to improve the diagnosis and treatment of diseases by standardizing clinical measurements. cdc.gov
A typical standardization protocol involves several key steps:
Establishment of a Reference System: This includes the availability of primary calibration solutions, such as SRMs from NIST, and reference measurement procedures (RMPs) based on ID-LC/MS/MS. nih.gov
Calibration and Bias Assessment: Laboratories participate in a program where they analyze reference materials with assigned values. In the CDC VDSCP, this is a two-phase process. Phase 1 is a calibration phase where participants use provided samples with known reference values to assess their assay's bias and perform any necessary recalibration. cdc.gov
Certification and Performance Monitoring: In Phase 2, participants analyze sets of unknown samples quarterly. The results are compared to the reference values to determine the mean bias and imprecision of the assay. cdc.gov An assay is certified if it meets predefined performance criteria for accuracy and precision. cdc.gov
Continuous participation is recommended to ensure long-term measurement comparability. nih.govcdc.gov This structured approach ensures that values assigned to calibrators and controls are traceable to a recognized reference standard. nist.gov
Interactive Table: Example Standardization Performance Criteria (Based on CDC VDSCP)
| Performance Metric | Acceptance Criterion | Description |
|---|---|---|
| Mean Percent Bias | ≤ ±5.0% | Measures the systematic difference between the laboratory's measurements and the reference values. cdc.gov |
| Imprecision (CV) | ≤ 10.0% | Measures the random error or variability of the measurement procedure, expressed as the coefficient of variation. cdc.gov |
Advanced Analytical Methodologies Utilizing Vitamin D2 D6 Sulfate
Isotope Dilution Mass Spectrometry (IDMS) Principles in Vitamin D Metabolite Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in the quantification of analytes. tandfonline.com The fundamental principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte, known as an internal standard, to the sample. tandfonline.com This stable isotope-labeled internal standard is chemically identical to the native, unlabeled analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612), ¹³C). tandfonline.comtandfonline.com Because the internal standard and the analyte exhibit nearly identical physicochemical properties, they behave similarly during sample preparation, extraction, chromatographic separation, and ionization. tandfonline.com Any loss of analyte during the analytical process is mirrored by a proportional loss of the internal standard. tandfonline.com The mass spectrometer can distinguish between the analyte and the internal standard based on their mass-to-charge ratio. tandfonline.com Quantification is then based on the measured ratio of the signal from the native analyte to that of the isotopically labeled internal standard, which ensures highly accurate results. tandfonline.com
Application of Vitamin D2-d6 (sulfate) as an Internal Standard in LC-MS/MS
In the context of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, Vitamin D2-d6 (sulfate) serves as an ideal internal standard for the quantification of endogenous Vitamin D sulfates. The use of stable isotope-labeled internal standards is a cornerstone of reference measurement procedures for vitamin D metabolites. nih.gov When Vitamin D2-d6 (sulfate) is added to a biological sample, it equilibrates with the sample matrix, binding to proteins like the vitamin D-binding protein in a manner analogous to the endogenous sulfated vitamin D analytes. tandfonline.com
During sample processing, which may include protein precipitation and liquid-liquid or solid-phase extraction, the deuterated standard experiences the same potential for loss as the target analyte. nih.govnih.gov In the LC-MS/MS system, the standard co-elutes with the analyte, or nearly so, meaning they enter the mass spectrometer's ion source at the same time. nih.govresearchgate.net While chemically identical for the purposes of extraction and chromatography, the six deuterium atoms in Vitamin D2-d6 (sulfate) give it a higher mass than its non-deuterated counterpart. This mass difference allows the mass spectrometer to detect and measure both the analyte and the internal standard simultaneously and independently. tandfonline.com This approach is critical for accurately quantifying sulfated vitamin D compounds, which are present in biological fluids like serum and breast milk. uq.edu.aunih.gov The synthesis of various deuterium-labeled Vitamin D metabolites has been crucial for enabling their use as internal standards in quantitative LC-MS/MS assays. mdpi.com
Correction for Matrix Effects and Ion Suppression/Enhancement
A significant challenge in LC-MS/MS analysis of complex biological samples is the "matrix effect," which refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., lipids, salts, proteins). longdom.org This effect can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification. longdom.orgwikipedia.org Hyperlipidemia, for instance, has been reported to cause matrix effects through ion suppression. researchgate.net
The use of a stable isotope-labeled internal standard like Vitamin D2-d6 (sulfate) is the most effective method to correct for these matrix effects. tandfonline.comnih.gov Because the internal standard is structurally and chemically almost identical to the analyte, it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. tandfonline.comtandfonline.com Any reduction in the analyte's signal due to matrix interference is matched by a proportional reduction in the internal standard's signal. tandfonline.com Consequently, the ratio of the analyte signal to the internal standard signal remains constant and accurate, regardless of the matrix-induced variations. tandfonline.comtandfonline.com This compensation is crucial for achieving reliable measurements in diverse and complex matrices such as serum, plasma, and food. uq.edu.audtu.dk However, it is important that the deuterium labeling is remote from the conjugated triene system of the vitamin D molecule to avoid isotope effects on thermal equilibrium between vitamin D and its previtamin form. researchgate.net
Precision and Accuracy Metrics in Stable Isotope Dilution Assays
Stable isotope dilution assays are recognized as the gold standard for vitamin D analysis, delivering superior precision and accuracy. tandfonline.comamegroups.org Precision, which measures the reproducibility of the results, is typically expressed as the coefficient of variation (CV), with lower percentages indicating higher precision. Accuracy refers to how close a measured value is to the true value and is often assessed by analyzing standard reference materials (SRMs) from institutions like the National Institute of Standards and Technology (NIST). nih.gov
LC-MS/MS methods employing deuterated internal standards for vitamin D metabolites consistently demonstrate excellent performance. For example, a candidate reference measurement procedure for 25-hydroxyvitamin D3 and D2 reported within-day and total imprecision (CV) of 1.9% and 2.0% for 25(OH)D₃, and 2.4% and 3.5% for 25(OH)D₂, respectively. nih.gov The mean trueness for this method was 100.4% for 25(OH)D₃ and 100.3% for 25(OH)D₂, indicating high accuracy. nih.gov Other validated methods show total imprecision is typically ≤10% for concentrations above 20 nmol/L, with bias averaging less than 5%. nih.gov The limit of quantitation (LOQ), the lowest concentration that can be reliably measured, is often in the low nmol/L range for major metabolites. nih.govnih.gov
| Analyte | Imprecision (Total CV %) | Trueness/Bias (%) | Limit of Quantitation (LOQ) | Source |
|---|---|---|---|---|
| 25-hydroxyvitamin D3 | 2.0% | 100.4% (Trueness) | 4.61 nmol/L | nih.gov |
| 25-hydroxyvitamin D2 | 3.5% | 100.3% (Trueness) | 1.46 nmol/L | nih.gov |
| Multiple 25(OH)D forms | ≤10% | <5% (Bias) | <5 nmol/L | nih.gov |
| 25-hydroxyvitamin D3 | 5.1% - 5.6% | Not Reported | <4 nmol/L | nih.govresearchgate.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Optimization for Sulfated Deuterated Analogs
Optimizing LC-MS/MS methods for sulfated deuterated analogs like Vitamin D2-d6 (sulfate) requires careful consideration of both the chromatographic separation and the ionization process to ensure specificity, sensitivity, and accuracy.
Chromatographic Separation Techniques for Isobaric and Isomeric Vitamin D Forms
A significant analytical challenge in vitamin D analysis is the presence of multiple isomers and isobars. springermedizin.denih.gov Isomers, such as Vitamin D2 and D3, have the same molecular formula but different structures. waters.com Isobars, like 25-hydroxyvitamin D3 (25(OH)D₃) and 7α-hydroxy-4-cholesten-3-one (7αC4), have the same mass but are different compounds. nih.govendocrine-abstracts.org Furthermore, epimers, which are isomers differing in configuration at only one carbon atom (e.g., 25(OH)D₃ and 3-epi-25(OH)D₃), are particularly difficult to distinguish as they often have identical mass spectra. tandfonline.comspringermedizin.denih.gov
Effective chromatographic separation is therefore essential to resolve these interfering compounds before they enter the mass spectrometer. tandfonline.comnih.gov While standard reversed-phase C18 columns can separate Vitamin D2 and D3, they are often unable to resolve epimers. tandfonline.comwaters.com To achieve separation of epimeric and isobaric forms, specialized stationary phases are employed. tandfonline.com
Pentafluorophenyl (PFP) columns are widely used and effective for baseline separation of 25(OH)D₃ from its C3-epimer. nih.govnist.gov
Cyanopropyl (CN) columns also provide the necessary selectivity to resolve diastereomers like 25(OH)D₃ and 3-epi-25(OH)D₃. tandfonline.comnist.gov
Chiral columns have been developed specifically to achieve high-resolution separation of epimers, which is critical for accurate quantification, especially in infant populations where epimer concentrations can be significant. nih.govendocrine-abstracts.org
The choice of column and mobile phase conditions (e.g., methanol (B129727)/water gradients) is optimized to ensure that each vitamin D form, including the sulfated analogs and their corresponding deuterated internal standards, has a unique retention time, preventing misidentification and ensuring accurate integration of signals. endocrine-abstracts.orgnih.gov
Ionization Strategies for Sulfated Metabolites (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)
The choice of ionization technique is critical for achieving high sensitivity in the analysis of sulfated vitamin D metabolites. The two most common atmospheric pressure ionization sources used for this purpose are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.govamegroups.org
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. amegroups.org For the analysis of sulfated vitamin D compounds, ESI is typically operated in negative ion mode. uq.edu.aunih.govnih.gov Studies have shown that the ionization efficiency of underivatized sulfated forms in negative ESI is superior to that of derivatized forms analyzed in positive ESI. uq.edu.aunih.gov This allows for simpler sample preparation by avoiding a derivatization step and provides excellent sensitivity, reaching femtomole detection limits. uq.edu.aunih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that is effective for less polar, thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org It is often considered more robust and less susceptible to matrix effects than ESI for certain applications. amegroups.org For the analysis of non-sulfated vitamin D metabolites, APCI is frequently used in positive ion mode and has been shown to provide higher sensitivity than ESI for some metabolites. nih.govamegroups.orgnih.gov While ESI is often preferred for sulfated forms, APCI remains a viable and powerful alternative for general vitamin D analysis. nih.govnist.gov
The optimization of source parameters, such as capillary voltage and desolvation temperature, is essential to maximize the signal for the specific sulfated deuterated analog being analyzed. nih.gov
Table of Compound Names
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| Vitamin D2-d6 (sulfate) | Deuterated Ergocalciferol (B368823) Sulfate (B86663) |
| Vitamin D2 | Ergocalciferol |
| Vitamin D3 | Cholecalciferol |
| 25(OH)D₂ | 25-hydroxyvitamin D2 |
| 25(OH)D₃ | 25-hydroxyvitamin D3 (Calcifediol) |
| 3-epi-25(OH)D₃ | 3-epi-25-hydroxyvitamin D3 |
| 1,25(OH)₂D₃ | 1,25-dihydroxyvitamin D3 (Calcitriol) |
| 24,25(OH)₂D₃ | 24,25-dihydroxyvitamin D3 |
| 7αC4 | 7α-hydroxy-4-cholesten-3-one |
| Vitamin D2-S | Vitamin D2-sulfate |
| Vitamin D3-S | Vitamin D3-sulfate |
| 25(OH)D2-S | 25-hydroxyvitamin D2-sulfate |
| 25(OH)D3-S | 25-hydroxyvitamin D3-sulfate |
Derivatization Approaches for Enhanced Sensitivity and Specificity
The analysis of vitamin D metabolites, particularly those at low concentrations, by liquid chromatography-tandem mass spectrometry (LC-MS/MS) often faces challenges due to poor ionization efficiency. amegroups.orgmdpi.com Chemical derivatization is a key strategy employed to overcome this limitation by chemically modifying the analyte to enhance its ionization and, consequently, the analytical signal. amegroups.orgnih.gov This process can also shift the analyte's mass to a higher m/z range, which typically has less background interference, and may improve chromatographic separation from isomers. nih.gov
For vitamin D compounds, derivatization strategies primarily target two functional regions of the molecule: the s-cis-diene moiety or the hydroxyl groups. nih.gov
Dienophile Reagents (Cookson-type): These reagents undergo a Diels-Alder reaction with the conjugated diene system unique to vitamin D structures. elsevierpure.comresearchgate.net This specificity is highly advantageous for selectively targeting vitamin D metabolites in a complex biological matrix. Commonly used dienophile reagents include:
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD): A widely used reagent that significantly increases the sensitivity of diene-containing metabolites. elsevierpure.comresearchgate.net
Amplifex™ Diene: A reagent designed for MS/MS analysis that often provides superior sensitivity for profiling multiple metabolites. nih.gov
2-Nitrosopyridine (PyrNO): A click derivatization reagent that has been shown to improve ionization and sensitivity over PTAD while facilitating high-resolution chromatographic separation. elsevierpure.comresearchgate.net
4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD): Another effective dienophile used for vitamin D measurements. nih.gov
Hydroxyl Group-Targeting Reagents: These reagents are less specific than dienophiles as they react with hydroxyl groups present on many different molecules. However, they can be highly effective for certain vitamin D metabolites.
Isonicotinoyl chloride (INC): Targets hydroxyl groups to improve ionization. nih.gov
2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS): A newer reagent that reacts with hydroxyl groups and has demonstrated significant signal enhancement. nih.govnih.gov
A comparative study of various derivatization reagents found that while Amplifex was the optimal choice for broad metabolite profiling, other reagents like FMP-TS, INC, and PTAD showed excellent performance for specific metabolites, with signal enhancements ranging from 3- to 295-fold. nih.govresearchgate.net The choice of reagent depends on the specific analytical goals, such as the need to quantify a single metabolite versus a broad panel. nih.gov
| Derivatization Reagent | Target Moiety | Key Advantages |
|---|---|---|
| PTAD (and analogs) | s-cis-diene | Highly specific for vitamin D, significantly increases signal. elsevierpure.comresearchgate.net |
| Amplifex™ Diene | s-cis-diene | Excellent sensitivity for profiling multiple metabolites simultaneously. nih.gov |
| 2-Nitrosopyridine (PyrNO) | s-cis-diene | Improves ionization over PTAD and enhances chromatographic separation. elsevierpure.comresearchgate.net |
| FMP-TS / INC | Hydroxyl (-OH) Groups | Effective for certain metabolites, can improve separation of epimers. nih.govnih.gov |
Multiple Reaction Monitoring (MRM) Transition Selection for Deuterated Analogs
In LC-MS/MS, Multiple Reaction Monitoring (MRM) is the gold standard for quantification, providing high selectivity and sensitivity. This technique involves selecting a specific precursor ion (the ionized molecule of interest) and then monitoring for a specific product ion that is formed after fragmentation. The combination of a precursor ion and a product ion is called an "MRM transition."
For an isotope dilution assay, a stable isotope-labeled internal standard (SIL-IS), such as Vitamin D2-d6 (sulfate), is used. The SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporated isotopes (e.g., deuterium). The key principle is that the SIL-IS and the analyte co-elute chromatographically and exhibit similar ionization and fragmentation behavior. mdpi.com
The selection of MRM transitions for a deuterated analog follows a logical process:
Precursor Ion Selection: The precursor ion for the deuterated standard will have a mass that is higher than the non-deuterated analyte by the number of incorporated deuterium atoms. For Vitamin D2-d6 (sulfate), the precursor ion would be 6 mass units higher than that of Vitamin D2 (sulfate).
Product Ion Selection: Upon fragmentation (collision-induced dissociation), the deuterated standard should ideally produce a product ion that retains the deuterium labels. This ensures that the product ion also has a higher mass, allowing it to be distinguished from the analyte's product ion. If fragmentation results in the loss of the deuterium label, a common product ion might be monitored for both the analyte and the standard, which is less ideal but still feasible.
Deuterium-labeled metabolites, including those with three or six deuterium atoms, have been successfully synthesized and applied as internal standards for the quantification of various vitamin D metabolites in human serum. mdpi.comnih.gov The use of these standards in an isotope dilution method provides the most accurate quantification by correcting for variations during sample preparation and analysis. mdpi.com
| Compound Type | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
|---|---|---|---|
| Analyte (e.g., Vitamin D2 Sulfate) | [M+H]⁺ or [M-H]⁻ | Specific Fragment | Represents the non-labeled target compound. |
| Deuterated Analog (Vitamin D2-d6 Sulfate) | [M+6+H]⁺ or [M+6-H]⁻ | Specific Fragment + 6 (ideal) | Internal standard with a mass shift of +6 Da due to deuterium labeling. mdpi.comnih.gov |
Sample Preparation Protocols for Complex Biological Matrices in Research Applications
Effective sample preparation is critical for removing interferences and isolating the analyte of interest from complex biological matrices like plasma, serum, or tissue. amegroups.org For vitamin D metabolites, which are lipophilic and often tightly bound to proteins like the vitamin D-binding protein (VDBP), sample preparation typically involves protein disruption followed by extraction. phenomenex.blognih.gov
Extraction Techniques (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction)
Three primary techniques, often used in combination, dominate the extraction of vitamin D metabolites from biological samples. nih.gov
Protein Precipitation (PPT): This is often the first step in the extraction process. It involves adding an organic solvent (e.g., acetonitrile (B52724), methanol) or a salt solution (e.g., zinc sulfate) to the sample. phenomenex.blogphenomenex.comresearchgate.net This denatures the binding proteins, causing them to precipitate out of the solution and releasing the bound vitamin D metabolites. nih.gov While simple and quick, PPT alone may not be selective enough, leaving other matrix components like phospholipids (B1166683) that can interfere with the analysis. phenomenex.blog
Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE is used to separate the lipophilic vitamin D metabolites from the now aqueous/organic sample mixture. A water-immiscible organic solvent, such as hexane, heptane, or ethyl acetate, is added, and after vigorous mixing, the vitamin D metabolites partition into the organic layer. nih.gov This layer is then separated, evaporated, and the residue is reconstituted in a solvent suitable for LC-MS/MS analysis. researchgate.netnih.gov Salting-out assisted LLE (SALLE) is a variation that uses high salt concentrations to improve the phase separation of water-miscible organic solvents like acetonitrile. royalsocietypublishing.org
Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample clean-up and concentration. After protein precipitation, the sample supernatant is passed through a cartridge containing a solid sorbent (e.g., C18, silica). nih.gov Interfering compounds are washed away, and the analyte of interest is then eluted with a different solvent. SPE can be more selective and provide cleaner extracts than LLE but can be more time-consuming unless automated. researchgate.netmdpi.com A related technique, Supported Liquid Extraction (SLE), uses a diaphragm to immobilize the aqueous sample, allowing for a clean and efficient extraction with an organic solvent, acting as a high-throughput alternative to traditional LLE. chromatographyonline.com
For sulfated vitamin D metabolites, one study found that a simple protein precipitation step using acetonitrile was sufficient for extraction from milk samples, yielding recoveries between 81.1% and 102%. nih.gov Often, a combination of methods, such as LLE followed by SPE, is employed to achieve the cleanest possible extract for sensitive analyses. researchgate.net
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation (PPT) | Protein denaturation and removal using solvent or salt. phenomenex.blogphenomenex.com | Simple, fast, inexpensive. phenomenex.blog | Less selective, may leave interfering phospholipids. phenomenex.blog |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between immiscible liquid phases. nih.gov | Effective at removing polar interferences. | Can be labor-intensive and difficult to automate. chromatographyonline.com |
| Solid-Phase Extraction (SPE) | Analyte separation based on affinity for a solid sorbent. nih.gov | High selectivity, provides very clean extracts. researchgate.net | Requires method development, can be multi-step. researchgate.net |
Minimization of Pre-Analytical Variability in Research Samples
Pre-analytical variability refers to any errors introduced during the collection, handling, processing, and storage of biological samples before the actual analysis. researchgate.net Minimizing this variability is essential for ensuring the reliability and comparability of research data, particularly in large-scale or longitudinal studies. nih.govbiochemia-medica.com
Although vitamin D metabolites are generally considered stable analytes, adherence to standardized pre-analytical protocols is crucial. researchgate.netnih.gov Key factors to control include:
Sample Type: While some studies report higher concentrations in serum than in EDTA plasma, most data show no systemic difference between the two for vitamin D analysis. amegroups.org However, consistency in the sample type used across a study is paramount.
Storage Temperature and Duration: 25(OH)D is reported to be stable for 24 hours at 2–8 °C, for at least 7 days at −20 °C, and for months at −80 °C. nih.govjournalagent.com Long-term storage for research biobanks should always be at −80 °C.
Freeze-Thaw Cycles: While some studies show vitamin D to be robust through multiple freeze-thaw cycles, it is best practice to minimize these events by aliquoting samples upon first processing. researchgate.netbiochemia-medica.com
Light Exposure: As vitamin D metabolites can be sensitive to light, samples should be protected from direct sunlight and prolonged exposure to artificial light by using amber tubes or foil. chromatographyonline.com
Centrifugation: Studies have shown that centrifugation temperature generally does not impact vitamin D concentrations. nih.govbiochemia-medica.com
By standardizing these conditions—from the type of collection tube used to the exact storage temperature and duration—researchers can minimize extraneous variation and increase confidence that observed differences in vitamin D levels are biological in nature rather than artifacts of sample handling. nih.govclinicallab.com
Emerging Analytical Platforms for Isotopic Vitamin D Metabolite Analysis
While LC-MS/MS is the established gold standard, new analytical platforms are continually being developed to improve the speed, efficiency, and scope of vitamin D metabolite analysis.
Supercritical Fluid Chromatography Coupled to Mass Spectrometry (SFC-MS)
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid—most commonly carbon dioxide—as the mobile phase. nih.govacs.org SFC is emerging as a powerful and advantageous alternative to traditional HPLC for the analysis of vitamin D and its metabolites. nih.govresearchgate.net
The key advantages of SFC-MS for vitamin D analysis include:
Speed and Efficiency: SFC often provides faster separations and sharper peaks compared to HPLC, leading to higher sample throughput. researchgate.netnih.gov
Orthogonal Selectivity: SFC typically provides a separation mechanism similar to normal-phase LC. This is "orthogonal" to the widely used reversed-phase LC, meaning it separates compounds based on different properties. This can be highly effective for resolving challenging separations, such as isomers and epimers that are difficult to separate by HPLC. researchgate.netnih.gov
Broad Analyte Coverage: SFC has demonstrated the ability to separate a wide range of vitamin D analogs, including parent compounds, hydroxylated metabolites, and even esterified forms, within a single analytical run, which has not been achieved by other techniques. nih.govacs.org
"Green" Chemistry: The primary mobile phase in SFC is compressed CO2, which significantly reduces the consumption of organic solvents compared to HPLC. nih.gov
Recent studies have successfully developed and validated SFC-MS/MS methods for the simultaneous profiling of numerous vitamin D metabolites in human serum. nih.govnih.gov These methods demonstrate excellent precision and achieve baseline separation of up to 10-12 vitamin D metabolites in under 10 minutes. nih.govnih.gov While some studies note that sensitivity may be lower than UHPLC due to smaller injection volumes, the superior resolution and speed make SFC-MS a highly promising platform for comprehensive vitamin D metabolome analysis in research settings. nih.gov
Compound Reference Table
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| Vitamin D2 | Ergocalciferol |
| Vitamin D2-d6 (sulfate) | Deuterated Ergocalciferol Sulfate |
| 25(OH)D | 25-hydroxyvitamin D |
| 24,25(OH)2D | 24,25-dihydroxyvitamin D |
| 1,25(OH)2D | 1,25-dihydroxyvitamin D |
| PTAD | 4-phenyl-1,2,4-triazoline-3,5-dione |
| DMEQ-TAD | 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione |
| PyrNO | 2-Nitrosopyridine |
| INC | Isonicotinoyl chloride |
| FMP-TS | 2-fluoro-1-methylpyridinium-p-toluenesulfonate |
| VDBP | Vitamin D-Binding Protein |
High-Resolution Accurate Mass Spectrometry (HRAMS) for Comprehensive Metabolite Profiling
High-Resolution Accurate Mass Spectrometry (HRAMS) has emerged as a powerful and indispensable tool for the comprehensive profiling of vitamin D metabolites. This advanced analytical technique offers significant advantages in specificity and sensitivity, enabling the detailed characterization and quantification of a wide array of vitamin D compounds, including their sulfated forms. The use of isotopically labeled internal standards, such as Vitamin D2-d6 (sulfate), is central to achieving accurate and reliable results in HRAMS-based metabolomics.
HRAMS instruments, most notably quadrupole-Orbitrap mass spectrometers, provide high-resolution and accurate mass measurements, which allows for the differentiation of molecules with very similar masses. This capability is crucial in the analysis of complex biological samples where numerous compounds can interfere with the analytes of interest. For instance, HRAMS can distinguish between isobaric interferences, which are molecules that have the same nominal mass but different elemental compositions. This level of specificity is often challenging to achieve with lower-resolution tandem mass spectrometry (MS/MS) systems. nih.gov
In the context of vitamin D analysis, HRAMS is particularly advantageous for separating and quantifying various metabolites and their epimers, which have identical masses and can be difficult to resolve chromatographically. The high mass accuracy of HRAMS ensures confident identification of metabolites based on their elemental composition. nih.govrsc.org
The role of Vitamin D2-d6 (sulfate) as an internal standard is critical for mitigating matrix effects and variabilities in sample preparation and instrument response. By introducing a known quantity of the deuterated standard into the sample, it is possible to normalize the signal of the endogenous analyte, thereby improving the accuracy and precision of quantification. The six deuterium atoms in Vitamin D2-d6 (sulfate) result in a mass shift that allows it to be distinguished from the non-labeled endogenous compound by the mass spectrometer, while its chemical and physical properties remain nearly identical, ensuring it behaves similarly during extraction, chromatography, and ionization.
Detailed Research Findings
While specific studies detailing the use of Vitamin D2-d6 (sulfate) in HRAMS for comprehensive metabolite profiling are not extensively available, the principles of its application can be inferred from established methodologies for other deuterated vitamin D standards and sulfated compounds. Research has demonstrated the successful use of isotopically labeled analogues for the quantification of four major sulfated vitamin D compounds in biological fluids using liquid chromatography-tandem mass spectrometry. uq.edu.auresearchgate.net These studies underscore the importance of such standards in correcting for ion suppression or enhancement effects, which are common in complex matrices like serum and milk. uq.edu.au
The application of HRAMS to the analysis of sulfated metabolites, in general, has been shown to be a promising approach for untargeted metabolomics. frontiersin.org This methodology allows for the systematic identification of sulfated compounds based on their characteristic fragmentation patterns and accurate mass measurements.
The table below illustrates the type of data that would be generated in an HRAMS analysis for the comprehensive profiling of sulfated vitamin D metabolites, utilizing Vitamin D2-d6 (sulfate) as an internal standard. The exact mass and retention time would be used for identification and quantification.
| Compound | Chemical Formula | Theoretical m/z (Negative Ion Mode) | Measured m/z (Negative Ion Mode) | Mass Accuracy (ppm) | Retention Time (min) |
| Vitamin D2 (sulfate) | C28H44O4S | 475.2885 | 475.2880 | -1.05 | 8.5 |
| Vitamin D2-d6 (sulfate) (Internal Standard) | C28H38D6O4S | 481.3262 | 481.3259 | -0.62 | 8.5 |
| Vitamin D3 (sulfate) | C27H44O4S | 463.2885 | 463.2879 | -1.29 | 8.7 |
| 25-hydroxyvitamin D2 (sulfate) | C28H44O5S | 491.2835 | 491.2831 | -0.81 | 7.2 |
| 25-hydroxyvitamin D3 (sulfate) | C27H44O5S | 479.2835 | 479.2830 | -1.04 | 7.4 |
This table is representative and for illustrative purposes. Actual values may vary based on specific instrumentation and experimental conditions.
Metabolic and Biochemical Research Applications of Deuterated Vitamin D2 Sulfate
In Vitro Studies of Sulfation and Desulfation Pathways
Sulfation is a critical phase II metabolic reaction that modifies the biological activity of various endogenous and xenobiotic compounds by increasing their water solubility, which facilitates their excretion. nih.gov In the context of vitamin D, sulfation has been considered a pathway for inactivation and elimination. researchgate.net In vitro studies using deuterated analogs are instrumental in dissecting the enzymatic machinery responsible for these transformations.
The sulfation of vitamin D metabolites is catalyzed by a family of enzymes known as cytosolic sulfotransferases (SULTs). nih.gov Research has identified several human SULTs that exhibit activity towards vitamin D compounds, with studies primarily focusing on vitamin D3 metabolites. exlibrisgroup.comnih.gov
Human SULT2A1 has been identified as the primary enzyme responsible for the sulfation of a range of vitamin D3-related compounds. exlibrisgroup.combioscientifica.com Other isoforms, such as SULT1A1 and SULT2B1a/SULT2B1b, show more specific activity, exclusively sulfating calcitriol (B1668218) and 7-dehydrocholesterol, respectively. researchgate.netexlibrisgroup.combioscientifica.com While much of the existing literature centers on vitamin D3, the structural similarities between vitamin D2 and vitamin D3 suggest that these SULT enzymes are also responsible for the sulfation of vitamin D2 metabolites. The enzyme CYP2R1, for instance, 25-hydroxylates both D2 and D3 with comparable kinetics, indicating that other enzymes in the metabolic pathway may also act on both forms. nih.gov
Interactive Table:
Detailed enzymatic kinetic data specifically for the sulfation of Vitamin D2-d6 are not extensively available in published literature. However, kinetic analyses of related vitamin D compounds provide insight into the efficiency of the sulfation process. Studies examining the metabolism of vitamin D3 intermediates by the catabolic enzyme CYP24A1 have shown K_m values ranging from 0.34 to 15 mmol·mol phospholipid⁻¹, with k_cat values varying up to 3.8-fold. nih.gov
The kinetics of SULT-mediated reactions are crucial for understanding the rate at which vitamin D metabolites are sulfated. These reactions involve the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.gov The rate of this conversion is dependent on substrate concentration, enzyme concentration, and the specific kinetic parameters (K_m and k_cat) of the SULT isoform involved. The use of a deuterated substrate like Vitamin D2-d6 would not be expected to significantly alter the intrinsic kinetic parameters compared to its non-deuterated counterpart, making it a reliable tracer for these studies.
Interactive Table:
The reverse reaction of sulfation is desulfation, catalyzed by sulfatase enzymes. Steroid sulfatase (STS) is a key enzyme responsible for hydrolyzing sulfate (B86663) esters from various steroids, thereby reactivating them. bioscientifica.comwikipedia.org Its main substrates include DHEA sulfate, estrone (B1671321) sulfate, and cholesterol sulfate. bioscientifica.comnih.gov
A pivotal question in vitamin D research has been whether vitamin D sulfate can act as a circulating reservoir, available for reactivation to its hormonal form. However, research indicates that this may not be the case. A crucial study demonstrated that enzyme preparations of steroid sulfatase, which were active against other sulfated steroids, caused no desulfation of vitamin D3 sulfate. nih.gov This finding suggests that the sulfation of vitamin D may be a terminal inactivation step, rather than a reversible process for storage. Patients with steroid sulfatase deficiency (STSD) provide a model for understanding STS function; they are unable to convert sulfated steroids to their unconjugated forms, leading to an accumulation of compounds like DHEAS. nih.govnih.gov The lack of STS activity on vitamin D sulfate implies that this metabolite is not part of the substrate pool for this enzyme and its accumulation would not be directly affected in STSD.
Mechanistic Investigations Using Deuterated Tracers
Deuterium-labeled compounds are invaluable tools in metabolic research. Because the deuterium (B1214612) isotope is stable (non-radioactive) and heavier than hydrogen, it can be traced using mass spectrometry. mdpi.comnih.gov This allows researchers to follow the metabolic fate of a molecule, differentiate it from endogenous pools, and quantify the rate of its conversion through various pathways. nih.govresearchgate.net
Isotope-assisted metabolic flux analysis (iMFA) is a technique used to quantify the rates (fluxes) of intracellular metabolic pathways. nih.gov By introducing a stable isotope-labeled substrate, such as Vitamin D2-d6, into a cellular or subcellular system, researchers can track the appearance of the deuterium label in downstream metabolites. researchgate.net
The process involves:
Introduction of the Tracer: Vitamin D2-d6 (sulfate) is introduced to cell cultures (e.g., hepatocytes, keratinocytes).
Metabolism: The cells metabolize the deuterated tracer through various enzymatic pathways.
Analysis: At specific time points, metabolites are extracted and analyzed using mass spectrometry. The mass shift caused by the deuterium atoms allows for the identification and quantification of metabolites derived from the tracer.
Flux Calculation: By measuring the rate of appearance of labeled products, the metabolic flux through specific pathways can be calculated. nih.gov
This approach enables the quantitative analysis of how different conditions (e.g., disease states, drug treatments) affect the flow of vitamin D through its metabolic network, providing a dynamic view of cellular metabolism that is not attainable with simple concentration measurements. nih.govresearchgate.net
Beyond the classical activation pathway (hydroxylation at C25 and C1), recent research has uncovered alternative routes of vitamin D metabolism. mdpi.com A significant novel pathway is initiated by the enzyme CYP11A1, the cholesterol side-chain cleavage enzyme critical for steroidogenesis. nih.govresearchgate.net
CYP11A1 has been shown to act on both vitamin D3 and vitamin D2, hydroxylating the side chain at various positions, primarily C20, to produce metabolites such as 20-hydroxyvitamin D2. uwa.edu.auaminer.org These novel metabolites are biologically active, exhibiting anti-proliferative and anti-inflammatory effects, often without the calcemic side effects associated with the classical active form, 1,25-dihydroxyvitamin D. uwa.edu.aunih.gov
The use of deuterated tracers like Vitamin D2-d6 is essential for studying these novel pathways for several reasons:
Unambiguous Identification: It allows researchers to confirm that the novel metabolites detected are indeed derived from the administered vitamin D2 and not from endogenous precursors. nih.gov
Pathway Mapping: It helps in mapping the sequential steps of the pathway, from the initial CYP11A1-mediated hydroxylation to subsequent modifications by other enzymes. nih.govuwa.edu.au
Quantitative Analysis: It enables the quantification of the metabolic flux into these alternative pathways relative to the classical pathway, revealing their physiological significance under different conditions. researchgate.net
By providing a clear and quantifiable signal, Vitamin D2-d6 (sulfate) serves as a critical tool for exploring the full landscape of vitamin D metabolism, moving beyond the canonical pathways to uncover new bioactive molecules and regulatory networks.
Studying Vitamin D Epimerization with Deuterated Standards
The C3 epimerization of vitamin D metabolites, a process that alters the spatial orientation of the hydroxyl group at the third carbon position, has been a subject of increasing interest in clinical and research settings. nih.govnih.gov This structural change from the β- to the α-orientation results in metabolites such as 3-epi-25(OH)D₃. nih.gov While the biological significance of these epimers is still under investigation, their presence can interfere with the accurate measurement of primary vitamin D metabolites, potentially leading to an overestimation of vitamin D status. nih.govmdpi.com
To address this analytical challenge, deuterated internal standards, such as D₆-25(OH)D₃, are employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov These stable isotope-labeled compounds are chemically identical to the analytes of interest but have a greater mass due to the incorporated deuterium atoms. By adding a known amount of the deuterated standard to a sample, it co-elutes with the non-labeled endogenous metabolite, allowing for precise quantification and correction for any variations during sample preparation and analysis. nih.gov
The use of deuterated standards is particularly crucial for resolving the overlapping signals of C3-epimers, which can be difficult to separate chromatographically from their more abundant non-epimeric counterparts. acs.orgresearchgate.net Research has shown that in certain populations, such as infants and pregnant women, the concentration of C3-epimers can be significantly high. mdpi.comresearchgate.net Therefore, the application of methods utilizing deuterated standards ensures higher accuracy and specificity in studies investigating the prevalence and physiological role of vitamin D epimers. nih.govnih.gov
Table 1: Application of Deuterated Standards in Vitamin D Epimerization Studies
| Research Focus | Analytical Method | Deuterated Standard Example | Key Finding | Reference |
|---|---|---|---|---|
| Quantification of C3-epimers in plasma | LC-MS/MS | D₆-25(OH)D₃ | Enables accurate measurement by correcting for analytical variability. | nih.gov |
| Separation of 25(OH)D₃ epimers | One-pot double derivatization LC-MS/MS | d₃- and d₆-isotopologues | Improves chromatographic separation of 3α- and 3β-25(OH)D₃ epimers. | acs.org |
| Investigating epimer interference | LC-MS/MS | Not specified | High accuracy of LC-MS/MS minimizes significant impact from C3-epimer interference in healthy adults. | nih.gov |
Animal Model Research Utilizing Stable Isotopes
The use of stable isotope-labeled compounds, such as deuterated vitamin D2, is a powerful tool in preclinical animal studies for elucidating the pharmacokinetics and metabolic pathways of vitamin D. nih.gov By introducing a deuterated tracer, researchers can distinguish the administered compound and its metabolites from the endogenous pool of vitamin D, allowing for precise tracking of its absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov
In animal models, a liquid diet containing a deuterated substrate like ¹³C₆-glucose has been shown to achieve extensive isotopic enrichment in various tissues, enabling deep metabolic network tracing. nih.gov A similar principle applies to the study of deuterated vitamin D2 sulfate. Following administration, blood, and tissue samples can be collected over time and analyzed by mass spectrometry to determine the concentration and transformation of the deuterated compound. This approach provides valuable data on the half-life, bioavailability, and metabolic fate of the sulfated form of vitamin D2.
Table 2: Pharmacokinetic Parameters Investigated Using Deuterated Tracers in Animal Models
| Parameter | Description | Methodology | Animal Model Example |
|---|---|---|---|
| Bioavailability | The fraction of the administered dose that reaches systemic circulation. | Measurement of tracer concentration in blood over time. | Rat |
| Half-life | The time required for the concentration of the compound to reduce by half. | Serial blood sampling and analysis. | Mouse |
| Distribution | The extent to which the compound distributes into different tissues. | Tissue harvesting and analysis at various time points. | Mouse |
| Metabolic Profile | Identification and quantification of metabolites formed from the parent compound. | Mass spectrometry-based analysis of biological samples. | Rat |
The metabolism of vitamin D is not uniform throughout the body; rather, it exhibits tissue-specific regulation and function. primescholars.com For instance, the expression of enzymes responsible for vitamin D activation and catabolism varies between different organs, leading to localized control of vitamin D signaling. nih.govjohnshopkins.edu While much of the research has focused on the non-sulfated forms of vitamin D, understanding the tissue-specific metabolism of sulfated vitamin D is an emerging area of investigation.
Sulfation of vitamin D3-related compounds has been shown to occur in various human tissues, with specific sulfotransferases (SULTs) responsible for this process. researchgate.netnih.gov For example, SULT2A1 can sulfate several vitamin D3 derivatives in the liver and small intestine. researchgate.net Animal models provide an invaluable platform to explore the in vivo relevance of these findings for vitamin D2 sulfate. By administering deuterated vitamin D2 sulfate to animals, researchers can trace its uptake and subsequent metabolism in specific tissues such as the liver, kidney, intestine, and bone. researchgate.net
This approach can help to determine which tissues are primary sites of metabolism for sulfated vitamin D2 and whether this metabolite serves as a storage form or has unique biological activities in certain tissues. nih.gov For example, studies in VDR knockout mice have highlighted the tissue-specific regulation of the sodium-sulfate cotransporter by vitamin D, suggesting a role for vitamin D in sulfate homeostasis that may differ between the kidney and intestine. nih.govresearchgate.netphysiology.org
Vitamin D binding protein (VDBP) is the primary carrier of vitamin D and its metabolites in the circulation. nih.govmdpi.com It plays a crucial role in maintaining the circulating reservoir of these compounds and modulating their bioavailability to target tissues. nih.gov The binding affinity of VDBP varies for different vitamin D metabolites, and it has been reported to have a higher affinity for vitamin D3 metabolites compared to vitamin D2 metabolites. nih.govnih.gov
The use of deuterated ligands, such as deuterated vitamin D2 sulfate, in both in vitro and in vivo animal studies allows for a detailed investigation of its interaction with VDBP. In vitro binding assays can be performed using purified VDBP and the deuterated ligand to determine binding kinetics and affinity constants. These studies can clarify how sulfation of vitamin D2 affects its binding to VDBP.
In vivo studies in animal models can provide further insights into the physiological consequences of this interaction. nih.gov By administering deuterated vitamin D2 sulfate and monitoring its levels, as well as the levels of total and free (unbound) metabolite in the circulation, researchers can assess how VDBP influences its transport and clearance. Studies in DBP-null mice have demonstrated that while total vitamin D metabolite levels are extremely low in the absence of VDBP, the animals maintain normal calcium and bone homeostasis, supporting the "free hormone hypothesis". nih.govendocrine-abstracts.org Utilizing deuterated vitamin D2 sulfate in such models could further elucidate the specific role of VDBP in the transport and biological activity of sulfated vitamin D metabolites.
Table 3: VDBP Binding Affinity for Vitamin D Metabolites
| Metabolite | Relative Binding Affinity to VDBP | Reference |
|---|---|---|
| 25(OH)D | High | nih.gov |
| 1,25(OH)₂D | Lower than 25(OH)D | nih.gov |
| Vitamin D | Lowest | nih.gov |
| 25(OH)D₂ | ~20% lower than 25(OH)D₃ | nih.gov |
Research Challenges and Advanced Theoretical Considerations
Analytical Challenges in Quantitative Analysis of Sulfated and Deuterated Vitamin D Metabolites
The accurate quantification of sulfated and deuterated vitamin D metabolites is an analytical challenge due to a combination of factors, including their low physiological concentrations, interference from other compounds in biological samples, and a lack of standardized measurement techniques.
A primary difficulty in the analysis of vitamin D metabolites, particularly sulfated forms, is their low concentration in circulation. While 25-hydroxyvitamin D is the major circulating form and is present at nanogram per milliliter (ng/mL) levels, other metabolites, including the biologically active 1,25-dihydroxyvitamin D, exist at much lower picogram per milliliter (pg/mL) concentrations. nih.gov Sulfated vitamin D metabolites are also found in human serum, with some studies indicating that their levels can be on the order of 0.2-0.6 ng/mL. researchgate.net The measurement of 1,25(OH)₂D is particularly challenging due to its very low concentration. nih.gov These low levels necessitate highly sensitive analytical methods to achieve accurate quantification.
| Metabolite | Typical Circulating Concentration Range |
| 25-hydroxyvitamin D (25(OH)D) | ng/mL |
| 1,25-dihydroxyvitamin D (1,25(OH)₂D) | pg/mL |
| Sulfated Vitamin D Metabolites | 0.2-0.6 ng/mL |
This table provides a general comparison of the typical concentration ranges of different vitamin D metabolites in human circulation.
Biological samples such as serum and plasma are complex matrices containing a multitude of endogenous substances that can interfere with the accurate measurement of vitamin D metabolites. nih.gov These interferences can stem from the sample matrix itself, such as lipids in lipemic samples, hemoglobin in hemolyzed samples, and high levels of bilirubin (B190676) in icteric samples. nih.govnih.gov
A significant challenge arises from the presence of structurally similar metabolites, including isomers and isobars, which can be difficult to distinguish from the target analyte. amegroups.org For instance, the 3-epi-25-OH-D₃ is a well-known interferent in the analysis of 25-hydroxyvitamin D₃. nih.gov Immunoassays, in particular, may exhibit cross-reactivity with these structurally related compounds, leading to inaccurate results. nih.gov While liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers greater specificity, chromatographic separation is crucial to resolve the analyte of interest from interfering compounds. amegroups.orgiiarjournals.org Even with LC-MS/MS, co-eluting compounds can cause ion suppression or enhancement, affecting the accuracy of quantification. uq.edu.au
A significant hurdle in the field of vitamin D analysis is the lack of universally standardized analytical techniques. tandfonline.com Different methods, such as immunoassays and LC-MS/MS, are used across various research and clinical laboratories, and there can be considerable variability in the results obtained from these different methods. iiarjournals.orgnih.gov This lack of standardization makes it difficult to compare data from different studies and can lead to conflicting research findings. iiarjournals.org
To address this issue, initiatives like the Vitamin D Standardization Program (VDSP) have been established to promote the standardization of 25(OH)D measurements worldwide. nih.gov The goal of such programs is to ensure that laboratory measurements are accurate and comparable over time, across different locations, and regardless of the laboratory procedure used. nih.gov However, for many of the less common metabolites, such as sulfated and deuterated forms, standardized reference materials and measurement procedures are still lacking. nih.gov
Theoretical Frameworks for Stable Isotope Tracer Applications
The use of stable isotope-labeled compounds, such as Vitamin D₂-d6, provides a powerful tool for investigating the complex pharmacokinetics and metabolism of vitamin D in vivo. These studies rely on robust theoretical frameworks to interpret the data and gain insights into metabolic processes.
Stable isotope tracers are invaluable for conducting metabolic flux analysis, which allows for the quantitative study of the rates of metabolic reactions. creative-proteomics.comnih.gov By introducing a labeled compound (an isotopologue) into a biological system, researchers can trace the path of the label as it is incorporated into various downstream metabolites. springernature.comox.ac.uk This approach provides a dynamic view of metabolic pathways, in contrast to the static snapshot provided by measuring metabolite concentrations alone.
When using isotopically labeled compounds, it is important to consider the potential for kinetic isotope effects (KIEs). A KIE occurs when the presence of a heavier isotope at a particular atomic position in a molecule alters the rate of a chemical reaction. researchgate.net This is because the heavier isotope forms a stronger chemical bond, which can require more energy to break during a reaction.
In the context of Vitamin D₂-d6, the presence of six deuterium (B1214612) atoms could potentially influence the rates of enzymatic reactions involved in its metabolism and the efficiency of its transport across cell membranes. While these effects are often small, they can be significant in certain enzymatic reactions, particularly those involving the breaking of a carbon-hydrogen bond at the site of isotopic substitution. researchgate.net Theoretical models of KIEs can be used to predict and interpret these effects, providing deeper insights into the mechanisms of the enzymatic reactions and transport processes that govern vitamin D metabolism.
Future Directions in Deuterated Vitamin D Metabolite Research
The use of deuterated vitamin D metabolites, such as Vitamin D2-d6 (sulfate), is poised to significantly advance the understanding of vitamin D metabolism and its physiological roles. Future research is heading in several key directions, leveraging these stable isotope-labeled compounds to explore previously inaccessible aspects of the vitamin D metabolic pathway. These areas include the creation of new analytical tools for comprehensive metabolite profiling, a deeper investigation into the functions of sulfated metabolites, and the application of sophisticated techniques to study localized vitamin D signaling.
Development of Novel Labeled Analogs for Untargeted Metabolomics
Untargeted metabolomics aims to comprehensively measure all small molecules in a biological sample, but a major challenge is the accurate identification and annotation of thousands of detected peaks. osti.gov The development and synthesis of novel, deuterated vitamin D analogs are critical for advancing this field. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing multiple vitamin D metabolites, its accuracy relies heavily on the use of stable isotope-labeled internal standards to correct for analytical variability and matrix effects. mdpi.comresearchgate.netnih.gov
Currently, the synthesis of deuterated standards has enabled the precise quantification of several key vitamin D3 metabolites. mdpi.com However, the full vitamin D metabolome is vast and includes numerous lesser-known compounds. nih.gov Future efforts will focus on expanding the library of available labeled standards to include a wider array of metabolites, such as those from the vitamin D2 pathway (like Vitamin D2-d6 sulfate) and other modified forms.
The availability of a broader range of deuterated analogs will serve two primary purposes in untargeted metabolomics:
Improved Metabolite Identification: By comparing the chromatographic retention times and mass fragmentation patterns of unknown peaks with those of new deuterated standards, researchers can more confidently identify novel or unexpected vitamin D metabolites in complex biological samples.
Enhanced Quantitative Accuracy: These standards allow for the application of the isotope dilution method, which is the gold standard for quantification in mass spectrometry, enabling more reliable measurements of a wider range of vitamin D compounds. mdpi.com
This expansion will provide a more complete and accurate picture of the vitamin D metabolome, helping to uncover new metabolic pathways and identify novel biomarkers for vitamin D status and related health conditions.
Expansion of Research into Less Understood Sulfated Vitamin D Metabolites
Sulfated vitamin D metabolites represent a significant, yet poorly understood, fraction of the total circulating vitamin D pool. researchgate.net Recent studies have revealed that sulfate (B86663) conjugates of vitamin D3 and 25-hydroxyvitamin D3 (25(OH)D3) are present in substantial concentrations in human serum and breast milk. nih.gov For instance, 25-hydroxyvitamin D3-sulfate (25OHD3-S) can be found in serum at levels nearly as high as its non-sulfated counterpart. nih.gov Despite their prevalence, the precise physiological roles of these water-soluble forms remain largely undefined.
Future research using compounds like Vitamin D2-d6 (sulfate) will be instrumental in clarifying the function of these metabolites. Key research questions include:
Bioavailability and Nutritional Value: It is hypothesized that sulfated metabolites contribute to the total nutritional value of vitamin D, particularly for infants via breast milk. researchgate.net Studies have shown that sulfatase enzymes present in infant saliva and fecal matter may hydrolyze these compounds, potentially releasing the active form of the vitamin. researchgate.net
Metabolic Fate: Research is needed to determine whether sulfated forms can be acted upon by the key vitamin D-metabolizing enzymes. Studies have shown that while 25(OH)D3 3-sulfate is not metabolized by the activating enzyme CYP27B1 or the inactivating enzyme CYP24A1, Vitamin D3 sulfate can be converted to 25(OH)D3 3-sulfate by CYP27A1. nih.gov This suggests that sulfation may act as a protective mechanism, creating a pool of metabolically inactive vitamin D that can be reactivated when needed. nih.gov
Physiological Relevance: The high abundance of specific sulfated metabolites, such as Vitamin D3-sulfate in breast milk and 25OHD3-S in serum, suggests they may have unique physiological functions during lactation and for the nursing infant. nih.gov
The development of sensitive and specific LC-MS/MS methods capable of quantifying multiple sulfated forms simultaneously is a crucial step in facilitating this research. nih.gov
| Sulfated Metabolite | Typical Location and Concentration | Potential Role |
| 25-hydroxyvitamin D3-sulfate (25OHD3-S) | High abundance in serum (e.g., 91 ± 19 nmol/L in one study of lactating women). nih.gov | May serve as a circulating, metabolically inactive reservoir of vitamin D3. nih.gov |
| Vitamin D3-sulfate (VitD3-S) | Distinctly abundant in breast milk (e.g., 6.4 ± 3.9 nmol/L); lower in serum (e.g., 2.92 ± 0.70 nmol/L). nih.gov | Potential nutritional source for nursing infants; may be metabolized by CYP27A1. nih.govresearchgate.net |
Advanced Approaches for Investigating Intracrine Metabolism and Local Signaling
The classical view of vitamin D metabolism involves production of the active hormone, 1,25-dihydroxyvitamin D (1,25(OH)2D), in the kidneys for systemic circulation. However, it is now clear that many different tissues—including immune cells, skin, prostate, and breast—contain the enzymes necessary to produce and catabolize 1,25(OH)2D locally. nih.gov This intracrine or paracrine signaling allows cells to control their own vitamin D-regulated gene expression independently of systemic levels.
Investigating this localized metabolism is challenging because it is difficult to distinguish between systemically delivered and locally produced hormones. Deuterated vitamin D analogs are ideal tools to overcome this challenge. By introducing a labeled precursor like Vitamin D2-d6 (sulfate) to cell or tissue cultures, researchers can trace its specific conversion into downstream metabolites within that local environment.
Advanced research approaches will involve:
Tracing Local Metabolic Pathways: Using labeled precursors to map the flow of vitamin D metabolism within specific cell types and identify the activity of key enzymes like CYP27B1 (activation) and CYP24A1 (catabolism). researchgate.netnih.gov
Quantifying Intracellular Hormone Levels: Determining the precise concentrations of locally produced active vitamin D metabolites and how they are regulated by various stimuli.
Linking Local Metabolism to Gene Expression: Correlating the intracellular production of active metabolites from labeled precursors with the expression of vitamin D target genes, thereby directly linking intracrine metabolism to cellular function.
These advanced studies will provide a much deeper understanding of how vitamin D exerts its diverse effects on the immune system, cell proliferation, and differentiation at the tissue level, independent of its role in systemic calcium homeostasis. johnshopkins.edu
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and characterizing Vitamin D2-d6 sulfate in laboratory settings?
- Answer : Vitamin D2-d6 sulfate is synthesized via isotopic labeling (deuterium substitution at six positions) followed by sulfation using sulfur trioxide or chlorosulfonic acid. Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing sulfate ester signals at ~δ 3.5–4.0 ppm) and high-resolution mass spectrometry (HRMS) to verify isotopic purity (>98% D6 enrichment). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with reverse-phase C18 columns is used for purity assessment .
Q. How is Vitamin D2-d6 sulfate utilized as an internal standard in quantitative assays for vitamin D metabolites?
- Answer : As a stable isotope-labeled analog, Vitamin D2-d6 sulfate compensates for matrix effects and ionization variability in LC-MS/MS workflows. It is spiked into biological samples (e.g., serum, saliva) before extraction. Quantification relies on deuterium-labeled vs. endogenous analyte peak area ratios, validated through calibration curves (linearity: R² > 0.99) and precision tests (CV < 15%) .
Q. What are the critical differences between Vitamin D2-d6 sulfate and non-deuterated Vitamin D2 sulfate in experimental applications?
- Answer : Deuterated analogs (D6) exhibit nearly identical chromatographic behavior to non-deuterated forms but are distinguishable via mass shifts (e.g., +6 Da in MS). This allows precise tracking of recovery rates during sample preparation. However, deuterium isotope effects may slightly alter enzymatic interactions in metabolic studies, necessitating validation with non-deuterated controls .
Advanced Research Questions
Q. What experimental designs are optimal for studying the metabolic conversion of Vitamin D2-d6 sulfate to 25-hydroxy and 1,25-dihydroxy derivatives in in vitro models?
- Answer : Hepatocyte or kidney cell models (e.g., HepG2, HEK293) are incubated with Vitamin D2-d6 sulfate under controlled CYP27A1/CYP2R1/CYP24A1 enzyme activity conditions. Time-course analyses via LC-MS/MS track metabolite formation. Isotope dilution assays correct for endogenous vitamin D interference. Parallel siRNA knockdown of hydroxylases validates pathway specificity .
Q. How do researchers address discrepancies in quantifying Vitamin D2-d6 sulfate in non-conventional biological matrices (e.g., saliva, dried blood spots)?
- Answer : Saliva and dried blood spots require optimized extraction protocols (e.g., solid-phase extraction with hydrophilic-lipophilic balance cartridges) to recover sulfated metabolites. Matrix effects are mitigated using deuterated internal standards and standard addition methods. Cross-validation with serum samples ensures accuracy, as salivary 25-hydroxyvitamin D correlates weakly with serum levels (r = 0.3–0.5) .
Q. What analytical challenges arise when differentiating Vitamin D2-d6 sulfate from its β-glucuronide conjugate in human plasma?
- Answer : Co-elution risks in LC-MS/MS are minimized using hydrophilic interaction chromatography (HILIC) columns. MS/MS transitions (e.g., m/z 495 → 97 for sulfate vs. m/z 657 → 113 for glucuronide) provide specificity. Enzymatic hydrolysis (β-glucuronidase/sulfatase) coupled with pre/post-treatment comparisons confirms conjugate identity .
Q. How does the stability of Vitamin D2-d6 sulfate vary under different storage conditions, and what protocols ensure long-term integrity?
- Answer : Stability studies show degradation accelerates at >−80°C or in acidic/basic conditions. Recommended storage: lyophilized at −80°C in amber vials under nitrogen. Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS monitoring ensures compliance with ICH guidelines for reference standards .
Q. What mechanistic insights have been gained from comparing Vitamin D2-d6 sulfate metabolism with Vitamin D3 analogs in preclinical models?
- Answer : Vitamin D2-d6 sulfate shows slower hepatic 25-hydroxylation than D3 analogs in rodent models (t½: 12 vs. 8 hours), attributed to structural differences in the side chain. Knockout mouse studies (e.g., CYP2R1−/−) reveal D2-d6’s partial dependence on alternative hydroxylases, highlighting species-specific metabolic pathways .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
